![molecular formula C15H22N2O3 B5291193 N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide, commonly known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool for studying the brain and its functions cannot be ignored.
Mécanisme D'action
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist such as LSD. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 25B-NBOMe is not fully understood, but it is thought to alter the activity of neurons in the brain, leading to the psychedelic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other psychedelics such as LSD and psilocybin. It can cause alterations in perception, mood, and thought processes. It can also induce visual and auditory hallucinations, as well as synesthesia, where the senses are crossed and one may experience sounds as colors or vice versa. The effects of 25B-NBOMe can last up to 12 hours, and it is important to note that the drug has a high potential for abuse and can be dangerous if taken in excessive amounts.
Avantages Et Limitations Des Expériences En Laboratoire
25B-NBOMe has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in pure form. It is also highly selective for the 5-HT2A receptor, making it a useful tool for studying this receptor. However, there are also limitations to its use. It is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse, which can lead to ethical concerns when using it in research studies.
Orientations Futures
There are several future directions for research on 25B-NBOMe. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its effects on the brain and its functions, particularly in relation to the 5-HT2A receptor. Additionally, more research is needed to understand the long-term effects of 25B-NBOMe on the brain and its potential for addiction. Overall, 25B-NBOMe has the potential to be a valuable research tool in the study of the brain and its functions, but it is important to proceed with caution and consider the ethical implications of its use.
Méthodes De Synthèse
The synthesis of 25B-NBOMe involves the reaction of 2-(4-morpholinyl)phenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methoxyamine hydrochloride to form the final product. The synthesis is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
25B-NBOMe has been used as a research tool for studying the brain and its functions. It has been shown to bind selectively to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. By studying the effects of 25B-NBOMe on this receptor, researchers can gain a better understanding of these disorders and develop new treatments.
Propriétés
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-15(18)16-13-11-12(19-2)5-6-14(13)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDNEMVCYOEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


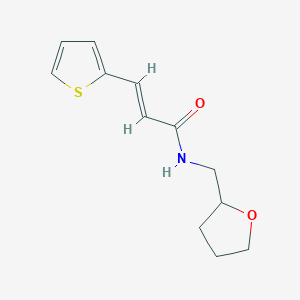

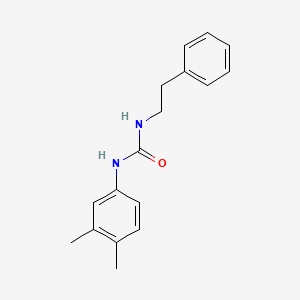

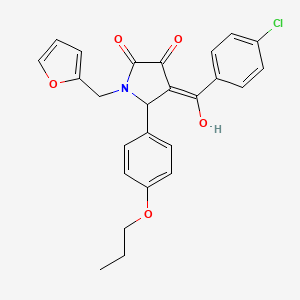
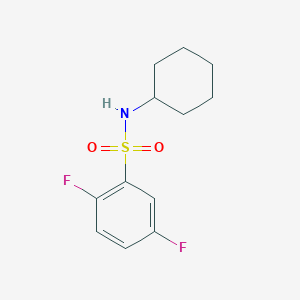
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
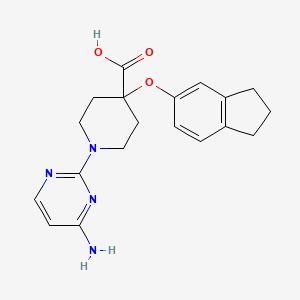
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
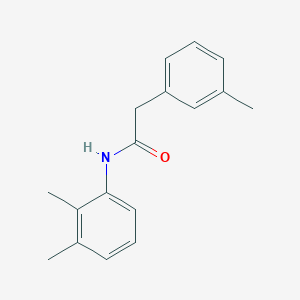
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)